molecular formula C12H11N3S B13310236 6-(2-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine

6-(2-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine

Cat. No.: B13310236
M. Wt: 229.30 g/mol
InChI Key: IAVSQJPOCWKLDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine is a chemical compound with the molecular formula C12H11N3S and a molecular weight of 229.30 g/mol . This imidazo[2,1-b][1,3]thiazole derivative features a 2-methylphenyl substituent at the 6-position and an amine group at the 5-position of the fused heterocyclic system, defining its specific chemical properties and research applications . As part of the imidazothiazole class, it serves as a valuable scaffold in medicinal chemistry and drug discovery research, particularly for the development of novel therapeutic agents . The compound's structural features make it a subject of interest for investigating structure-activity relationships (SAR), with researchers exploring analogs like the 3-methylphenyl and 4-methylphenyl variants to understand how substituent positioning affects biological activity . The amine functional group at the 5-position provides a versatile handle for further chemical modification, enabling the synthesis of various derivatives for biological evaluation . This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets and handle the compound using appropriate personal protective equipment in a laboratory setting.

Properties

Molecular Formula

C12H11N3S

Molecular Weight

229.30 g/mol

IUPAC Name

6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine

InChI

InChI=1S/C12H11N3S/c1-8-4-2-3-5-9(8)10-11(13)15-6-7-16-12(15)14-10/h2-7H,13H2,1H3

InChI Key

IAVSQJPOCWKLDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(N3C=CSC3=N2)N

Origin of Product

United States

Preparation Methods

Cyclization via Condensation of Aminothiazoles and Phenacyl Bromides

One well-documented approach begins with the condensation of ethyl bromopyruvate and thiourea to form ethyl-2-aminothiazole-4-carboxylate. This intermediate is then cyclized with substituted phenacyl bromides under reflux in ethanol to yield imidazo[2,1-b]thiazole intermediates.

  • Step 1: Synthesis of ethyl-2-aminothiazole-4-carboxylate by refluxing ethyl bromopyruvate with thiourea in ethanol for 4 hours.
  • Step 2: Cyclization with 2-methylphenacyl bromide (to introduce the 2-methylphenyl substituent at position 6) under reflux conditions in ethanol.
  • Step 3: Hydrolysis of ester intermediates to carboxylic acids using lithium hydroxide monohydrate.
  • Step 4: Conversion of carboxylic acids to amines via amide formation and subsequent reduction or substitution reactions.

This method has been used to prepare a variety of imidazo[2,1-b]thiazole derivatives with yields typically ranging from moderate to high (40-80%) depending on substituents and reaction conditions.

Copper-Catalyzed A3-Coupling for Functionalized Imidazo[2,1-b]thiazoles

A modern, efficient method involves a copper-catalyzed three-component coupling reaction between benzaldehydes, 2-aminothiazoles, and alkynes. This one-pot reaction constructs the imidazo[2,1-b]thiazole core with various aryl substituents, including 2-methylphenyl groups.

  • Catalyst: Copper(I) or Copper(II) salts
  • Reactants: 2-Aminothiazole, 2-methylbenzaldehyde, and terminal alkyne
  • Conditions: Mild heating, often in polar solvents
  • Yields: 33–93%, with continuous-flow reactors improving yields to near quantitative

Comparative Data Table of Preparation Methods

Method Starting Materials Key Conditions Yield Range (%) Advantages Limitations
Cyclization of aminothiazole + phenacyl bromide Ethyl bromopyruvate, thiourea, 2-methylphenacyl bromide Reflux in ethanol, LiOH hydrolysis 40–80 Well-established, good control over substitution Multi-step, moderate reaction times
Copper-catalyzed A3-coupling 2-Aminothiazole, 2-methylbenzaldehyde, alkyne Copper catalyst, mild heating 33–93 (up to ~100 in flow) One-pot, versatile, scalable Requires copper catalyst, alkyne availability
Sulfonylation with halosulfonic acid 6-Substituted imidazo[2,1-b]thiazole 100–130 °C, gradual addition ~60 High purity sulfonyl halides Specific to sulfonyl derivatives, harsh reagents

Research Results and Yields

  • The copper-catalyzed A3-coupling method reported by Rassokhina et al. (2017) achieved yields up to 93% for various aryl-substituted imidazo[2,1-b]thiazoles, with continuous-flow methods pushing yields to near quantitative levels.
  • The cyclization approach using ethyl bromopyruvate and thiourea with phenacyl bromides typically yields intermediates in the 40–80% range, depending on substituents and purification methods.
  • Sulfonylation reactions with chlorosulfonic acid yielded 61% of 6-bromoimidazo[2,1-b]thiazole-5-sulfonyl chloride, demonstrating a straightforward one-step sulfonylation method.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines .

Mechanism of Action

The mechanism of action of 6-(2-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name CAS Number Substituents (Position 6) Molecular Weight Key Properties/Activities References
6-(2-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine 1432678-70-0 2-Methylphenyl 233.26* Commercial availability; structural lead
6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine 92545-85-2 4-Bromophenyl 294.17 Potential halogen-mediated bioactivity
6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine 1432678-84-6 2-Fluorophenyl 233.26 Enhanced solubility; GHS precautionary use
N-tert-Butyl-2-(4-chlorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiazol-5-amine N/A 4-Chlorophenyl, 4-Methoxyphenyl 461.1173 Antimicrobial activity (HR-MS confirmed)
6-(5-Nitrofuran-2-yl)imidazo[2,1-b]thiazol-5-amine derivatives N/A 5-Nitrofuran-2-yl ~300–350 Activity against ESKAPE pathogens

* Molecular weight calculated based on formula C₁₁H₁₀N₃S.

Key Observations:

  • Substituent Effects: Electron-Withdrawing Groups (EWGs): Nitrofuran (e.g., 4j, 4k in ) and halogen (Br, F) substituents enhance antimicrobial activity due to increased electrophilicity.
  • Positional Isomerism : The 2-methylphenyl group in the target compound (ortho-substitution) may introduce steric hindrance compared to para-substituted analogs (e.g., 4-methylphenyl in ), affecting binding affinity.

Physical and Chemical Properties

  • Melting Points : Analogs like 4n melt at 209–210°C , while fluorophenyl derivatives (e.g., 1432678-84-6) lack reported values but likely have lower melting points due to reduced crystallinity .
  • Spectroscopic Data :
    • IR : NH stretches (~3428 cm⁻¹) and C=N stretches (~1642 cm⁻¹) are consistent across analogs .
    • HR-MS : Used to confirm molecular weights (e.g., 461.1173 for 4n ).

Biological Activity

6-(2-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, particularly focusing on its anticancer, antimicrobial, and anticonvulsant activities, supported by relevant case studies and research findings.

  • Chemical Formula : C₁₂H₁₁N₃S
  • CAS Number : 612503-08-9
  • Molecular Weight : 229.30 g/mol

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including this compound, as effective anticancer agents.

  • Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the imidazo-thiazole moiety is crucial for its activity.
  • Case Study Findings :
    • A study reported that derivatives with similar structures showed IC₅₀ values (the concentration required to inhibit cell growth by 50%) ranging from 1.61 to 1.98 µg/mL against different cancer cell lines .
    • Another investigation demonstrated that modifications in the phenyl ring significantly affected the anticancer potency, suggesting that electron-donating groups enhance activity .
CompoundCell Line TestedIC₅₀ Value (µg/mL)
Compound AA-431 (skin cancer)1.61 ± 1.92
Compound BJurkat (leukemia)1.98 ± 1.22

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been extensively studied.

  • Research Findings : In vitro evaluations indicated that compounds similar to this compound showed significant activity against a range of pathogenic bacteria.
  • Case Study :
    • A derivative was tested against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 0.25 µg/mL, indicating strong antibacterial potential .
Pathogen TestedMIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.30

Anticonvulsant Activity

The anticonvulsant potential of thiazole compounds has garnered attention due to their ability to modulate neurotransmitter systems.

  • Mechanism of Action : These compounds may act by enhancing GABAergic transmission or inhibiting excitatory neurotransmission.
  • Case Study :
    • A series of thiazole derivatives were evaluated for anticonvulsant activity in animal models, with some compounds demonstrating significant protection against seizures induced by pentylenetetrazol (PTZ) .

Q & A

Q. What synthetic methodologies are recommended for preparing 6-(2-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine?

The synthesis typically involves cyclocondensation of 2-aminothiazoles with α-halocarbonyl compounds. For example, reacting (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild heating (60–80°C) in benzene for 2–4 hours yields imidazo[2,1-b][1,3]thiazole cores. Substituent introduction (e.g., 2-methylphenyl) can be achieved via pre-functionalized aryl halides or post-synthetic modifications .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : To confirm regiochemistry and substituent positions (e.g., distinguishing 2-methylphenyl vs. 3-methylphenyl isomers via aromatic proton splitting patterns).
  • HPLC-MS : For purity assessment (>98%) and molecular ion verification (expected m/z: ~233.26).
  • X-ray Crystallography : To resolve ambiguities in fused-ring conformation and substituent orientation .

Q. What preliminary biological screening assays are relevant for this compound?

Initial screens should focus on:

  • Antiproliferative Activity : Using pancreatic ductal adenocarcinoma (PDAC) cell lines (IC50 range: 0.59–2.81 µM for fluorophenyl analogs via FAK inhibition) .
  • Antimicrobial Testing : Against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., Candida albicans), with comparisons to fluorinated analogs .

Advanced Research Questions

Q. How does the 2-methylphenyl substituent influence biological activity compared to fluorophenyl analogs?

The electron-donating methyl group at the 2-position may reduce electrophilic reactivity compared to fluorine, potentially altering target binding. For example, fluorophenyl derivatives exhibit stronger FAK inhibition (IC50 < 1 µM) due to enhanced electron-withdrawing effects, whereas methyl groups may favor hydrophobic interactions in enzyme pockets . Computational docking studies (e.g., AutoDock Vina) are recommended to compare binding modes .

Q. How can reaction yields be optimized for multi-component syntheses of this compound?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions.
  • Catalysis : Sodium hydride (NaH) enhances benzylation efficiency during coupling steps.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 4 hours to 30 minutes) while maintaining yields >80% .

Q. How to resolve contradictions in reported IC50 values for structurally similar compounds?

Discrepancies often arise from assay conditions (e.g., serum concentration, cell passage number). Standardize protocols by:

  • Using identical cell lines (e.g., MIA PaCa-2 for PDAC).
  • Validating FAK inhibition via Western blotting alongside viability assays.
  • Applying structure-activity relationship (SAR) models to correlate substituent electronic profiles with activity trends .

Q. What strategies are effective for modifying the imidazo[2,1-b][1,3]thiazole core to enhance solubility?

  • N-Functionalization : Introduce polar groups (e.g., hydroxyl, amine) at the 5-position.
  • Prodrug Design : Convert the amine to a phosphate ester for improved aqueous solubility.
  • Co-crystallization : Use cyclodextrins or PEG-based excipients to stabilize amorphous forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.